![molecular formula C17H23N5O4 B2940726 Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetate CAS No. 878412-20-5](/img/structure/B2940726.png)
Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetate, also known as ETPA, is a novel purine derivative that has gained attention in the scientific community due to its potential therapeutic applications. ETPA is a synthetic compound that has been synthesized using various methods.
作用機序
The mechanism of action of Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetate is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in DNA synthesis and repair, leading to the inhibition of cancer cell growth. This compound has also been found to activate the adenosine A3 receptor, which may contribute to its anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in DNA synthesis and repair, leading to the inhibition of cancer cell growth. This compound has also been found to activate the adenosine A3 receptor, which may contribute to its anti-inflammatory and neuroprotective effects. In addition, this compound has been found to inhibit the production of pro-inflammatory cytokines and to reduce oxidative stress.
実験室実験の利点と制限
One of the advantages of using Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetate in lab experiments is its potential therapeutic applications. This compound has been found to have antitumor, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the development of novel therapeutics. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may limit its bioavailability.
将来の方向性
There are several future directions for the study of Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetate. One direction is to further investigate its mechanism of action, particularly with respect to its anti-inflammatory and neuroprotective effects. Another direction is to explore its potential therapeutic applications in other diseases, such as multiple sclerosis and stroke. Additionally, research could focus on developing more efficient synthesis methods for this compound, as well as improving its solubility and bioavailability.
Conclusion:
In conclusion, this compound is a novel purine derivative that has potential therapeutic applications. It has been found to have antitumor, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the development of novel therapeutics. This compound has been synthesized using various methods, and its mechanism of action is not fully understood. However, research has shown that this compound inhibits the activity of enzymes involved in DNA synthesis and repair, activates the adenosine A3 receptor, and reduces inflammation and oxidative stress. While this compound has limitations in terms of its solubility and bioavailability, further research could lead to the development of more efficient synthesis methods and improved therapeutic applications.
合成法
Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetate can be synthesized using various methods, including the reaction of 2,6-dichloropurine with ethyl 2-bromoacetate in the presence of potassium carbonate, followed by reaction with propylamine and subsequent hydrolysis. Another method involves the reaction of 2,6-dichloropurine with ethyl 2-(2-bromo-2-methylpropionyl)acetate in the presence of potassium carbonate, followed by reaction with propylamine and subsequent hydrolysis.
科学的研究の応用
Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetate has been studied extensively for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and neuroprotective effects. This compound has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been found to reduce inflammation in animal models of arthritis and to protect against neuronal damage in animal models of Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O4/c1-6-8-20-10(3)11(4)22-13-14(18-16(20)22)19(5)17(25)21(15(13)24)9-12(23)26-7-2/h6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJAWNLGBLJPKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)OCC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

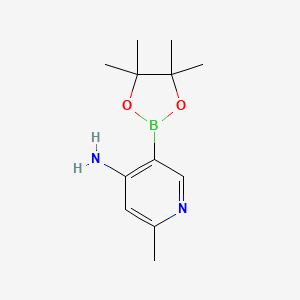
![1-{3-[3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-3,3-dimethylazetidin-2-one](/img/structure/B2940645.png)
![Cyclohexylethyl[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B2940646.png)
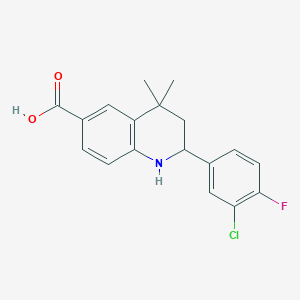

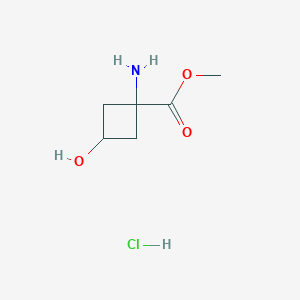

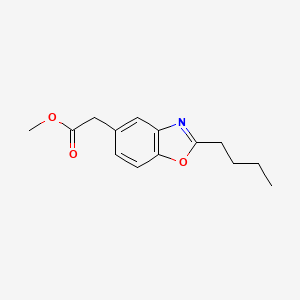
![Ethyl 2-[[4-benzyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2940653.png)
![N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2940656.png)
![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2940659.png)
![Ethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2940663.png)
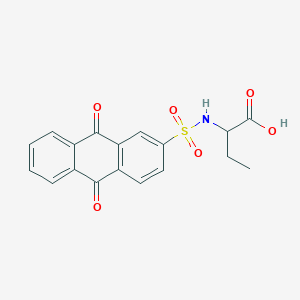
![1-(Indolin-1-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2940666.png)